2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14FNO/c1-9-3-4-10(7-14(9)16)12-6-5-11(17-2)8-13(12)15/h3-8H,16H2,1-2H3 |
InChI Key |
IGLAAPYVJNSIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine typically involves the construction of the biphenyl core via Suzuki-Miyaura cross-coupling between appropriately substituted aryl halides and aryl boronic acids, followed by selective introduction or modification of functional groups (fluoro, methoxy, methyl, and amine) on the biphenyl rings.
This approach is favored due to its:
- High regioselectivity
- Functional group tolerance
- Scalability and reproducibility
Key Synthetic Steps
Suzuki-Miyaura Coupling Reaction
The biphenyl backbone is formed by coupling a fluorinated aryl halide with a methoxy- and methyl-substituted aryl boronic acid or vice versa. For example:
- Aryl halide : 2-fluoro-3-bromoaniline or 2-fluoro-3-iodoaniline derivatives
- Aryl boronic acid : 4-methoxy-4-methylphenylboronic acid
The reaction proceeds under palladium catalysis (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands) in the presence of a base such as potassium phosphate (K3PO4) or sodium tert-butoxide, typically in a solvent mixture of tetrahydrofuran (THF) and water or dimethylformamide (DMF) at reflux temperatures (~80–100 °C).
- Oxidative addition: Palladium(0) inserts into the carbon-halogen bond of the aryl halide.
- Transmetalation: The aryl boronic acid transfers its aryl group to the palladium complex in the presence of base.
- Reductive elimination: Formation of the biphenyl C–C bond and regeneration of palladium(0).
This method enables the selective coupling of fluorinated and methoxy/methyl-substituted aryl units to yield the biphenyl intermediate with the desired substitution pattern.
Introduction of the Amino Group
The amino substituent at the 3-position on the biphenyl ring can be introduced by:
- Starting with an amino-substituted aryl halide in the Suzuki coupling, preserving the amine functionality during the cross-coupling.
- Alternatively, post-coupling functionalization via nitration followed by reduction to amine, though this is less common due to potential side reactions.
The use of protected amino groups (e.g., Boc-protected) during coupling may be necessary to avoid catalyst poisoning and side reactions, followed by deprotection under acidic conditions.
Methoxy and Methyl Group Incorporation
- The methoxy group (-OCH3) is generally introduced via the corresponding methoxy-substituted boronic acid or aryl halide.
- The methyl group (-CH3) is incorporated similarly, often via 4-methylphenylboronic acid or 4-methyl-substituted aryl halides.
These substituents influence the electronic and steric properties of the biphenyl scaffold and are stable under Suzuki coupling conditions.
Representative Synthetic Route Example
| Step | Reactants | Catalyst/Base | Solvent | Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-fluoro-3-bromoaniline + 4-methoxy-4-methylphenylboronic acid | Pd(PPh3)4 / K3PO4 | THF/H2O | Reflux, 12 h | 75-85 | Suzuki coupling to form biphenyl amine intermediate |
| 2 | Purification by silica gel chromatography | - | - | - | 70-80 | Isolate pure 2'-fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine |
Reaction Conditions and Optimization
Catalyst and Ligand Selection
- Palladium catalysts: Pd(PPh3)4, Pd(OAc)2 with bulky phosphine ligands such as SPhos or XPhos enhance coupling efficiency.
- Ligands: Bulky and electron-rich phosphines improve oxidative addition and reductive elimination steps.
- Base: K3PO4, NaOtBu, or Cs2CO3 are commonly used to activate boronic acids.
Solvent Systems
- Mixtures of THF/water or DMF/water provide good solubility and reaction rates.
- Reflux temperatures (~80–100 °C) are optimal for balancing reaction rate and stability.
Reaction Time and Scale
- Typical reaction times range from 6 to 24 hours.
- Industrial scale-up involves continuous flow reactors to improve heat and mass transfer and reduce reaction time.
Analytical Characterization of the Compound
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^19F NMR confirm the presence and position of fluorine, methoxy, methyl, and amine groups.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight.
- Infrared Spectroscopy (IR): Identification of amine N-H stretches (~3300 cm^-1) and C-F vibrations (~1200 cm^-1).
- Chromatography: Silica gel column chromatography for purification.
Comparative Data Table of Related Biphenyl Amines Preparation
Summary of Research Findings and Perspectives
- The Suzuki-Miyaura cross-coupling reaction remains the most efficient and versatile method for constructing the biphenyl core with desired substituents including fluorine, methoxy, methyl, and amine groups.
- Reaction conditions are optimized for high yield, functional group tolerance, and scalability.
- Protective group strategies may be employed for the amino group to avoid catalyst deactivation.
- The presence of fluorine and methoxy groups influences the electronic properties and reactivity of the biphenyl scaffold, which is critical for downstream applications.
- Continuous flow and greener solvent systems are emerging trends for industrial-scale synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound’s aromatic rings are highly reactive toward electrophilic substitution due to the presence of activating groups (fluorine, methoxy, and amine).
Key Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ (conc.) | Introduction of nitro group at para/ortho positions relative to activating groups |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid group formation |
| Friedel-Crafts alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl group substitution |
Directing Effects
-
Fluorine and Methoxy Groups : Strongly activating (electron-donating via resonance), directing electrophiles to ortho/para positions.
-
Methyl Group : Weakly deactivating (via inductive effect) but meta-directing.
-
Amine Group : Strongly activating, directing electrophiles to ortho/para positions on its ring.
Nucleophilic Aromatic Substitution
While less common, nucleophilic substitution can occur under specific conditions, particularly at positions activated by electron-withdrawing groups.
Key Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C catalyst | Potential reduction of fluorine substituent (though fluorine is typically inert) |
| SNAr (Substitution Nucleophilic Aromatic) | Strong base (e.g., NH₃), high temperature | Replacement of leaving groups (e.g., fluorine under extreme conditions) |
Mechanism : Requires activation of the aromatic ring by electron-withdrawing groups (e.g., fluorine). The amine group enhances nucleophilicity in specific contexts.
Coupling Reactions
The compound’s biphenyl structure makes it amenable to coupling reactions, particularly with palladium or nickel catalysts.
Suzuki-Miyaura Coupling
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Cross-coupling with boronic acids | Pd(dba)₃, ligand (e.g., SPhos), base (e.g., Na₂CO₃) | Formation of extended biphenyl systems or functionalized derivatives |
Example : Fluorinated biphenyl derivatives (e.g., 4′-(trifluoromethyl)-[1,1′-biphenyl]-2-carbonitrile) are synthesized via Suzuki coupling, indicating adaptability of this compound to similar methods .
Aminolysis and Amine Derivatization
The primary amine group at position 3 undergoes typical aminolysis reactions.
Key Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acyl chloride |
Scientific Research Applications
2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and liquid crystals.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G protein-coupled receptors (GPCRs) and alter intracellular signaling cascades, leading to specific physiological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine include:
Key Observations :
- Substituent positions (e.g., fluorine at 2' vs. 3') significantly influence electronic and steric properties.
- Methoxy groups enhance solubility compared to methyl or halogen substituents .
Implications for Target Compound :
- A Suzuki coupling between 2-fluoro-4-methoxy-phenylboronic acid and 4-methyl-3-nitro-bromobenzene, followed by nitro reduction, could yield the target compound. Estimated yields: 50–70% based on analog data .
Physical and Chemical Properties
Key Trends :
- Methoxy groups (e.g., 4'-OMe) increase polarity and solubility in polar solvents .
- Fluorine substituents influence electron-withdrawing effects, altering NMR chemical shifts .
General Recommendations :
Q & A
Q. What are the established synthetic routes for 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine?
The synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example, a halogenated precursor (e.g., 3-bromo-4-methylaniline) can react with a boronic acid derivative containing fluoro and methoxy substituents under palladium catalysis. Subsequent purification via column chromatography or recrystallization ensures high purity . Variations in reaction conditions (e.g., solvent, temperature, catalyst loading) are critical for optimizing yield, as demonstrated in analogous compounds where yields ranged from 24% to 92% depending on substituent effects and reaction parameters .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and molecular structure. For example, methoxy (-OCH₃) and fluoro groups induce distinct splitting patterns and chemical shifts in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns help identify functional groups .
- Elemental Analysis : Used to verify purity and elemental composition .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar biphenyl amines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a cool, dry place in airtight containers to minimize degradation .
- Follow hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Systematic parameter variation is key:
- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) may enhance cross-coupling efficiency .
- Temperature Control : Refluxing in polar aprotic solvents (e.g., THF, DMF) improves reaction rates .
- Purification Methods : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures can isolate the product from byproducts .
Q. What strategies are used to resolve contradictions in reported biological activities or physicochemical properties?
- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions to rule out procedural variability.
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of substituents (e.g., fluoro and methoxy groups) on reactivity or binding affinity .
- Meta-Analysis : Compare datasets across studies to identify outliers or methodological discrepancies .
Q. How can computational chemistry predict the compound’s reactivity and interactions?
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize mechanisms of action .
- Reactivity Descriptors : Calculate Fukui indices or HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Solubility Prediction : Use COSMO-RS models to optimize solvent selection for reactions or formulations .
Q. What experimental designs are recommended for studying derivatization pathways?
- Functional Group Compatibility : Prioritize reactions that preserve the amine group (e.g., acylation, sulfonation) while modifying the biphenyl scaffold .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates and optimize stepwise synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Purity Assessment : Re-analyze samples using DSC (Differential Scanning Calorimetry) for melting points and 2D NMR (e.g., HSQC, HMBC) for structural validation .
- Environmental Factors : Control humidity and temperature during measurements, as hygroscopicity or polymorphism can alter physical properties .
Methodological Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
